molecular formula C6H4BrNO4S B13413128 Methyl 2-bromo-5-nitrothiophene-3-carboxylate CAS No. 56235-22-4

Methyl 2-bromo-5-nitrothiophene-3-carboxylate

Katalognummer: B13413128
CAS-Nummer: 56235-22-4
Molekulargewicht: 266.07 g/mol
InChI-Schlüssel: BPKIIIACNBCMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-5-nitrothiophene-3-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is particularly interesting due to its bromine and nitro substituents, which impart unique chemical properties and reactivity. It is used in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Bromination and Nitration: The synthesis of methyl 2-bromo-5-nitrothiophene-3-carboxylate typically begins with thiophene. The thiophene undergoes bromination to introduce the bromine atom at the 2-position. This is followed by nitration to introduce the nitro group at the 5-position.

    Reaction Conditions: Bromination is usually carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. Nitration is performed using a mixture of nitric acid and sulfuric acid. Esterification is achieved using methanol and a strong acid like sulfuric acid as a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 2-bromo-5-nitrothiophene-3-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Major Products:

    Substitution: Products include various substituted thiophenes depending on the nucleophile used.

    Reduction: The major product is methyl 2-amino-5-nitrothiophene-3-carboxylate.

    Oxidation: Products include sulfoxides and sulfones of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex thiophene derivatives.

    Ligand Synthesis: Employed in the synthesis of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Biological Probes: Used in the development of biological probes for studying enzyme activities and cellular processes.

Industry:

    Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.

    Corrosion Inhibitors: Employed as a corrosion inhibitor in various industrial applications.

Wirkmechanismus

The mechanism of action of methyl 2-bromo-5-nitrothiophene-3-carboxylate depends on its application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-bromo-3-nitrothiophene-5-carboxylate: Similar structure but different substitution pattern.

    Methyl 2-chloro-5-nitrothiophene-3-carboxylate: Chlorine instead of bromine.

    Methyl 2-bromo-5-amino-thiophene-3-carboxylate: Amino group instead of nitro group.

Uniqueness: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is unique due to the combination of bromine and nitro substituents, which impart distinct reactivity and biological activity. The presence of both electron-withdrawing groups (bromine and nitro) makes it a versatile intermediate for further functionalization and application in various fields.

Eigenschaften

CAS-Nummer

56235-22-4

Molekularformel

C6H4BrNO4S

Molekulargewicht

266.07 g/mol

IUPAC-Name

methyl 2-bromo-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3

InChI-Schlüssel

BPKIIIACNBCMMT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.